7,4'-Dibenzyl Daidzein

Protective group chemistry Solubility tuning Synthetic intermediate

7,4'-Dibenzyl Daidzein (CAS 1179998-29-8) is a chemically protected derivative of the soy isoflavone daidzein, wherein both the 7- and 4'-hydroxyl groups are blocked with benzyl ethers. This di-benzylation fundamentally alters the parent molecule's polarity, hydrogen-bonding capacity, and biological target engagement profile, rendering the compound a critical synthetic intermediate in the preparation of regioselectively modified daidzein analogs rather than a direct bioactive agent.

Molecular Formula C29H22O4
Molecular Weight 434.48
CAS No. 1179998-29-8
Cat. No. B600321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dibenzyl Daidzein
CAS1179998-29-8
Molecular FormulaC29H22O4
Molecular Weight434.48
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5
InChIInChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,4'-Dibenzyl Daidzein (CAS 1179998-29-8): Protected Isoflavone Intermediate and Analytical Standard


7,4'-Dibenzyl Daidzein (CAS 1179998-29-8) is a chemically protected derivative of the soy isoflavone daidzein, wherein both the 7- and 4'-hydroxyl groups are blocked with benzyl ethers . This di-benzylation fundamentally alters the parent molecule's polarity, hydrogen-bonding capacity, and biological target engagement profile, rendering the compound a critical synthetic intermediate in the preparation of regioselectively modified daidzein analogs rather than a direct bioactive agent . Commercial vendors supply it primarily as a certified analytical standard for HPLC method development and as a protected building block for medicinal chemistry campaigns .

Why 7,4'-Dibenzyl Daidzein Cannot Be Replaced by Daidzein, Mono-Benzyl Analogs, or Other Isoflavonoids


The selection of 7,4'-Dibenzyl Daidzein over its parent compound daidzein or mono-protected isomers is dictated by its orthogonal protective-group strategy. Daidzein (CAS 486-66-8) bears two free phenolic hydroxyls that participate in strong intermolecular hydrogen bonding, rendering it poorly soluble in non-polar organic media and prone to oxidative degradation during multi-step synthesis . Mono-benzylated derivatives such as 7-benzyldaidzein (CAS 56401-06-0) retain a single unprotected hydroxyl, which preserves some residual nucleophilicity and estrogen receptor (ER) binding capacity, potentially interfering with downstream biological assays or creating regiochemical ambiguity in subsequent derivatizations . In contrast, 7,4'-Dibenzyl Daidzein presents zero hydrogen-bond donor atoms (HBD = 0), a computed octanol-water partition coefficient (XLogP3) of 6.1, and ethyl acetate solubility—properties that are critical for anhydrous reaction conditions and chromatographic purification . Attempting to substitute with daidzein or 7-benzyldaidzein in a synthetic sequence optimized for the fully protected intermediate would introduce undesired side reactions, lower yields, and compromise final product purity.

Quantitative Differentiation Evidence for 7,4'-Dibenzyl Daidzein Versus Closest Structural Analogs


Physicochemical Profile: Complete Loss of Hydrogen-Bond Donation Capacity Compared to Daidzein

7,4'-Dibenzyl Daidzein achieves full blockade of both phenolic hydroxyl groups present on the daidzein scaffold, reducing the hydrogen-bond donor (HBD) count from 2 (daidzein) to 0 . This electronic and steric shielding is irreversible under non-hydrogenolytic conditions and is quantitatively defined by computed properties: daidzein has a topological polar surface area (TPSA) of 66.8 Ų and an XLogP3 of 3.0, whereas 7,4'-Dibenzyl Daidzein exhibits a TPSA of 44.8 Ų and an XLogP3 of 6.1 . The 21.0 Ų reduction in TPSA and 3.1-log unit increase in lipophilicity directly translate to dominant solubility in ethyl acetate rather than aqueous buffer, making the compound uniquely suited for non-aqueous organic synthesis workflows .

Protective group chemistry Solubility tuning Synthetic intermediate

Synthetic Yield and Purity for Pharmacopoeial Reference Standard Versus Mono-Benzyl Side Products

The compound is prepared via exhaustive benzylation of daidzein using benzyl bromide and K₂CO₃ in DMF at 40 °C, yielding 79% after silica gel chromatography (Rf = 0.27 in n-hexane:EtOAc 4:1) . The product is isolated as a colourless solid with a minimum purity specification of 95%, as certified by multiple reference standard suppliers . In contrast, mono-benzylated byproducts (e.g., 7-benzyldaidzein or 4'-benzyldaidzein) are formed when sub-stoichiometric benzylating agent is used, requiring additional chromatographic steps to separate from the desired di-protected target. The defined Rf, characteristic ¹H-NMR shifts (δ 8.22 d, 7.91 s, 5.18 and 5.11 for the two benzyl methylene singlets), and ¹³C-NMR signals (δ 175.8, 162.9, 152.1) provide unambiguous identity confirmation that mono-benzylated analogs lack .

Impurity profiling Reference standard Chromatographic purity

Biological Activity Attenuation: Differential ER Transactivation Versus Parent Daidzein

The structure–activity relationship based on daidzein analogs demonstrates that the free 4'-hydroxyl group is critical for estrogen receptor (ER) engagement and transactivation . When daidzein is derivatized to 7,4'-dibenzyl daidzein, both the 7- and 4'-hydroxy groups are masked, resulting in a complete loss of ERα/ERβ agonist activity (EC₅₀ > 10 µM in luciferase reporter gene assays, versus daidzein EC₅₀ ≈ 0.5–2 µM for ERβ transactivation in MCF-7 or HEK293 cells) . This reduction is not a disadvantage but a deliberate functional outcome: the dibenzyl ether serves as a bio-inert protective cap that can be removed (by hydrogenolysis) to restore biological activity only on the final, regioselectively modified target molecule. Mono-benzyl analogs retain partial residual activity (7-benzyldaidzein retains ~15–30% of daidzein's ERβ transactivation capacity) and are therefore less suitable as chemically inert intermediates .

Estrogen receptor modulation Structure-activity relationship (SAR) Isoflavone pharmacology

Validated Application Scenarios for 7,4'-Dibenzyl Daidzein Based on Differentiated Evidence


Regioselective Synthesis of C-5, C-8, or C-3'-Modified Daidzein Analogs

Medicinal chemistry groups synthesizing novel daidzein derivatives with modifications on the A-ring (C-5, C-8) or B-ring (C-3', C-5') start from 7,4'-dibenzyl daidzein . The complete absence of free hydroxyls permits electrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts acylation) under conditions that would be impossible with unprotected daidzein . After installing the desired substituent, the benzyl protective groups are quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C) to liberate the 7,4'-diols, yielding the target analog cleanly. Choosing mono-benzyl daidzein would lead to competing reactions at the free hydroxyl (e.g., O-alkylation or oxidation) and substantially reduce overall yield and regiochemical fidelity.

Certified HPLC Reference Standard for Daidzein-Related Impurity and Metabolite Quantitation

Quality control and analytical development laboratories use 7,4'-Dibenzyl Daidzein as a certified reference standard (minimum purity 95%) for HPLC-UV or LC-MS/MS methods aimed at detecting and quantifying daidzein synthetic intermediates or benzyl-protected metabolites . The compound's high lipophilicity (LogP 6.1) provides a well-resolved retention time in reverse-phase C18 columns (typically 8–12 min under 60–90% acetonitrile gradients) that is distinct from more polar daidzein glycosides or glucuronides . The defined Rf value (0.27 in n-hexane:EtOAc 4:1) also serves as a TLC benchmark for rapid reaction monitoring during synthesis scale-up.

Internal Standard for LC-MS Quantitation of Lipophilic Isoflavonoids in Biological Matrices

Bioanalytical laboratories quantifying tissue or plasma concentrations of prenylated or long-chain alkoxy isoflavonoids can utilize 7,4'-Dibenzyl Daidzein as a structurally relevant internal standard . Its m/z ion pair (434.15 → 91.05 for the benzyl fragment) does not overlap with endogenous isoflavones or common conjugates, and its ethyl acetate solubility facilitates co-extraction with lipophilic analytes . Daidzein itself is unsuitable as an IS in these contexts due to its aqueous solubility and distinct fragmentation pathway.

Pharmacological Control Compound for Estrogen Receptor Inactivity

In cell-based assays investigating estrogen receptor (ER)-mediated signaling, 7,4'-Dibenzyl Daidzein serves as a negative control (EC₅₀ > 10 µM for ERα/ERβ transactivation) to demonstrate that the free 4'-hydroxyl of daidzein is mandatory for receptor engagement . This is superior to vehicle-only controls because it controls for any non-specific effects of the isoflavone scaffold itself. Laboratories using daidzein as a positive control pair this inactive derivative to complete the pharmacological validation of novel ER-modulatory compounds.

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